

N-Boc-Indole-2-Boronic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Boc-indole-2-boronic acid*

Cat. No.: *B1271545*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Boc-indole-2-boronic acid**, a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its chemical structure, physical properties, synthesis, and spectroscopic characterization. Furthermore, it outlines a standard experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.

Core Compound Structure and Properties

N-Boc-indole-2-boronic acid, systematically named 1-(tert-butoxycarbonyl)indole-2-boronic acid, is a derivative of indole where the nitrogen atom of the indole ring is protected by a tert-butoxycarbonyl (Boc) group, and a boronic acid functional group is attached at the 2-position. This structure makes it an ideal reagent for introducing the indole-2-yl moiety into various molecular scaffolds.

Chemical Structure:

- Molecular Formula: $C_{13}H_{16}BNO_4$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 261.08 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 213318-44-6 [\[1\]](#)[\[2\]](#)

Physical Properties:

Property	Value	Reference
Physical Form	Solid, powder to crystal	
Color	Off-white to light yellow	
Melting Point	85-90 °C	[3]
Storage	-20°C, sealed, away from moisture	[2]

Synthesis of N-Boc-Indole-2-Boronic Acid

The synthesis of **N-Boc-indole-2-boronic acid** is typically achieved through a directed ortho-metalation strategy starting from N-Boc-indole.

Experimental Protocol: Synthesis

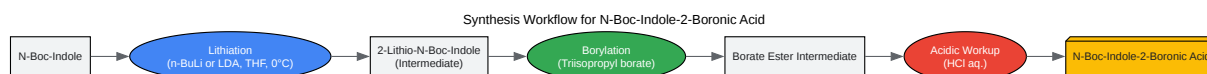
Materials:

- 1-Boc-indole
- Triisopropyl borate
- n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (HCl), dilute solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Nitrogen gas (inert atmosphere)

Procedure:

- A solution of 1-Boc-indole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
- The solution is cooled to 0°C in an ice bath.
- A solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.2 equivalents) is added dropwise to the cooled solution while maintaining the temperature at 0°C. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation at the 2-position of the indole ring.
- Triisopropyl borate (1.5 equivalents) is then added dropwise to the reaction mixture at 0°C.
- The reaction is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid (HCl) to adjust the pH to approximately 7.[4]
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- The crude **N-Boc-indole-2-boronic acid** is then purified by recrystallization from a suitable solvent, such as ethyl acetate, to afford the final product as an off-white solid.[4]

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]



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Caption: Synthetic pathway for **N-Boc-indole-2-boronic acid**.

Spectroscopic Characterization

The structural confirmation of **N-Boc-indole-2-boronic acid** is achieved through a combination of spectroscopic techniques. While publicly available spectra with detailed peak assignments are limited, the expected spectral characteristics are outlined below based on the known structure and typical values for related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is a key tool for confirming the presence of the indole core, the Boc protecting group, and the successful installation of the boronic acid moiety.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.2-8.0	d	1H	Indole H-7
~7.6-7.5	d	1H	Indole H-4
~7.4-7.2	m	2H	Indole H-5, H-6
~6.5	s	1H	Indole H-3
~1.7	s	9H	Boc (tert-butyl)
Broad singlet	-	2H	B(OH) ₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides confirmation of the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~150	C=O (Boc)
~140	Indole C-7a
~130	Indole C-3a
~125-120	Indole C-4, C-5, C-6, C-7
~115	Indole C-3
~85	Quaternary C (Boc)
~28	CH ₃ (Boc)
Note	The carbon attached to boron (C-2) may be broad or not observed due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Broad	O-H stretch (boronic acid)
~2980-2930	Medium	C-H stretch (aliphatic, Boc)
~1730	Strong	C=O stretch (Boc)
~1450	Medium	B-O stretch
~1370	Medium	C-H bend (tert-butyl)
~1250	Strong	C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Interpretation
261.12	$[M]^+$, Molecular ion peak corresponding to $C_{13}H_{16}BNO_4$
205.1	$[M - C_4H_8]^+$, Loss of isobutylene from the Boc group
161.1	$[M - Boc]^+$, Loss of the Boc group
144.1	$[M - Boc - OH]^+$, Subsequent loss of a hydroxyl group
116.1	$[M - Boc - B(OH)_2]^+$, Fragmentation of the indole moiety

Application in Suzuki-Miyaura Cross-Coupling

N-Boc-indole-2-boronic acid is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond between the indole-2-position and an aryl or vinyl halide.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

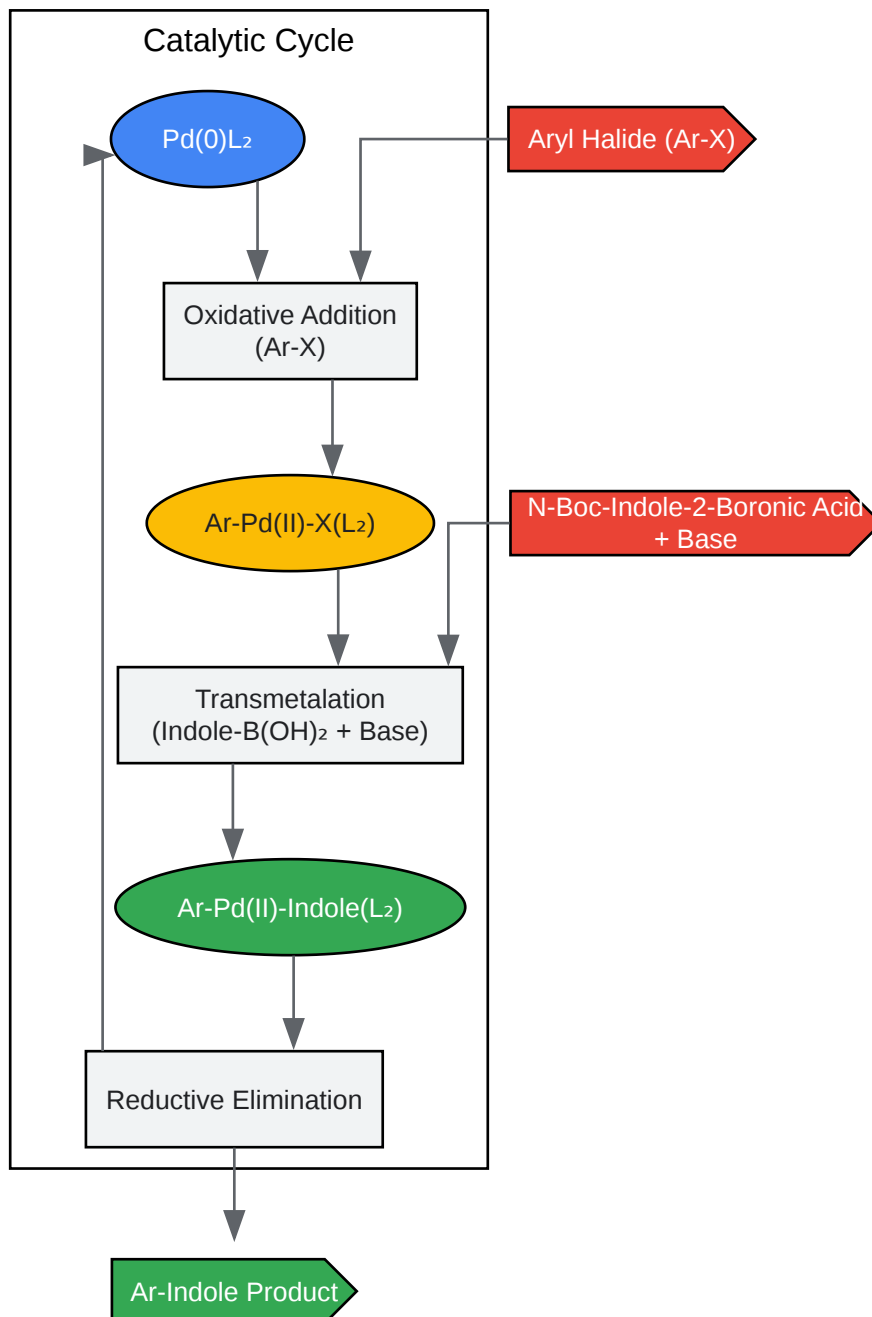
- **N-Boc-indole-2-boronic acid**
- Aryl or vinyl halide (e.g., bromobenzene)
- Palladium catalyst (e.g., $Pd(PPh_3)_4$, $Pd(OAc)_2$ with a phosphine ligand)
- Base (e.g., K_2CO_3 , CS_2CO_3 , Na_2CO_3)
- Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

- To a reaction vessel, add **N-Boc-indole-2-boronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).

- The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.
- The degassed solvent system is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C).
- The reaction progress is monitored by TLC or GC-MS.
- Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
- The mixture is washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Catalytic Cycle of Suzuki-Miyaura Coupling

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Caption: Generalized Suzuki-Miyaura catalytic cycle.

This guide provides essential technical information on **N-Boc-indole-2-boronic acid** for professionals in research and drug development. The provided protocols and data serve as a foundation for the successful application of this versatile building block in organic synthesis.

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References

- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Boc-indole-2-boronic acid | 213318-44-6 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
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